molecular formula C20H32N2O6 B6079696 1,4-bis(heptyloxy)-2,5-dinitrobenzene

1,4-bis(heptyloxy)-2,5-dinitrobenzene

Cat. No.: B6079696
M. Wt: 396.5 g/mol
InChI Key: IDZHMQGMKZXDGQ-UHFFFAOYSA-N
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Description

1,4-Bis(heptyloxy)-2,5-dinitrobenzene is an organic compound with the molecular formula C20H32N2O6 It is a derivative of benzene, featuring two heptyloxy groups and two nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(heptyloxy)-2,5-dinitrobenzene typically involves the nitration of 1,4-bis(heptyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 1,4-Bis(heptyloxy)benzene

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the rate of nitration and prevent over-nitration.

    Product: this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptyloxy)-2,5-dinitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent (e.g., ethanol or methanol).

Major Products Formed

    Reduction: 1,4-Bis(heptyloxy)-2,5-diaminobenzene

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(heptyloxy)-2,5-dinitrobenzene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organic compounds and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-bis(heptyloxy)-2,5-dinitrobenzene is primarily related to its nitro groups, which can undergo redox reactions. The nitro groups can be reduced to amino groups, which can then interact with various molecular targets. The heptyloxy groups provide hydrophobic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(heptyloxy)benzene: Lacks the nitro groups, making it less reactive in redox reactions.

    1,4-Bis(hexyloxy)-2,5-dinitrobenzene: Similar structure but with shorter alkoxy chains, affecting its physical properties.

    1,4-Bis(methoxy)-2,5-dinitrobenzene: Contains methoxy groups instead of heptyloxy groups, leading to different solubility and reactivity.

Uniqueness

1,4-Bis(heptyloxy)-2,5-dinitrobenzene is unique due to its combination of long alkoxy chains and nitro groups, which provide a balance of hydrophobic and reactive properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1,4-diheptoxy-2,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-3-5-7-9-11-13-27-19-15-18(22(25)26)20(16-17(19)21(23)24)28-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZHMQGMKZXDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCCCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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